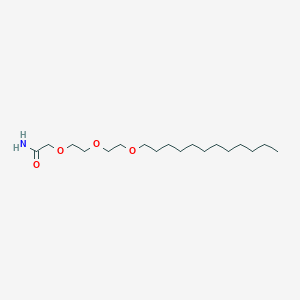
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is a chemical compound with the molecular formula C18H37NO4. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a dodecyloxy group attached to an ethoxy chain, which is further connected to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-{2-[2-(Dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with acetic anhydride to produce the final compound. The reaction conditions usually involve:
Temperature: 60-80°C
Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide
Solvents: Organic solvents like toluene or dichloromethane
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous addition of reactants: Dodecyl alcohol and ethylene oxide
Use of high-pressure reactors: To facilitate the reaction at elevated temperatures
Purification steps: Including distillation and crystallization to obtain the pure compound
Chemical Reactions Analysis
Types of Reactions
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The ethoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted ethoxy derivatives.
Scientific Research Applications
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies as a detergent to lyse cells and extract proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, due to its emulsifying properties.
Mechanism of Action
The mechanism of action of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE involves its ability to interact with lipid membranes. The dodecyloxy group inserts into the lipid bilayer, while the ethoxy and acetamide groups interact with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and solubilization of membrane-bound proteins.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethyl hydrogen sulfate
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethanol
- 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethylamine
Uniqueness
2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is unique due to its specific combination of hydrophobic and hydrophilic groups, which makes it an effective surfactant. Its acetamide group also provides additional functionality, allowing for further chemical modifications and applications in various fields.
Properties
CAS No. |
36749-80-1 |
|---|---|
Molecular Formula |
C18H37NO4 |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-[2-(2-dodecoxyethoxy)ethoxy]acetamide |
InChI |
InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H2,19,20) |
InChI Key |
PINZOVIXGXHZIW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCC(=O)N |
Key on ui other cas no. |
36749-80-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















